molecular formula C24H22FNO5 B12397419 Tubulin polymerization-IN-40

Tubulin polymerization-IN-40

Cat. No.: B12397419
M. Wt: 423.4 g/mol
InChI Key: RHSKIDSOKSTZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tubulin Polymerization-IN-40 is a small molecule chemical reagent that functions as a potent inhibitor of tubulin polymerization. It is designed for research applications to study the crucial role of microtubules in cellular processes. By binding to tubulin, this compound disrupts the dynamic instability of microtubules, a phenomenon characterized by stochastic phases of growth and shrinkage that is essential for cellular functions . Microtubules, which are cylindrical polymers composed of α- and β-tubulin heterodimers, are critical components of the cytoskeleton and play a vital role in cell division, intracellular transport, and cell shape maintenance . The primary mechanism of action for this class of inhibitors is the suppression of microtubule assembly, which leads to the disruption of mitotic spindle formation during cell division. This disruption can cause cell cycle arrest at the metaphase-anaphase transition, ultimately inducing apoptosis, or programmed cell death, in rapidly dividing cells . This makes this compound a valuable tool for investigating cell cycle dynamics, cancer biology, and the mechanisms of anti-mitotic drugs. In a research setting, this compound can be utilized for a variety of applications. These include in vitro IC50 determinations to quantify its potency, cell-based assays to study its effects on mitosis and cell proliferation, and as a probe to explore the mechanisms of drug resistance in cancer cells . Researchers can use it to explore fundamental questions about the cytoskeleton or to screen for novel therapeutic strategies targeting microtubule dynamics. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H22FNO5

Molecular Weight

423.4 g/mol

IUPAC Name

(1-fluoro-2-methoxy-9H-acridin-10-yl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C24H22FNO5/c1-28-19-10-9-18-16(22(19)25)11-14-7-5-6-8-17(14)26(18)24(27)15-12-20(29-2)23(31-4)21(13-15)30-3/h5-10,12-13H,11H2,1-4H3

InChI Key

RHSKIDSOKSTZKM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)N(C3=CC=CC=C3C2)C(=O)C4=CC(=C(C(=C4)OC)OC)OC)F

Origin of Product

United States

Molecular Mechanism of Action of Tubulin Polymerization in 40

Direct Inhibition of Tubulin Polymerization by Combretastatin A-4

CA-4 exerts its primary cytotoxic effect by directly inhibiting the polymerization of αβ-tubulin heterodimers into microtubules. mdpi.com Microtubules are crucial components of the cytoskeleton and are indispensable for the formation of the mitotic spindle during cell division. nih.gov By preventing microtubule formation, CA-4 induces cell cycle arrest, particularly in the G2/M phase, which ultimately leads to apoptosis (programmed cell death). researchgate.netnih.gov The inhibitory effect is potent, with studies demonstrating that micromolar concentrations of CA-4 can significantly disrupt microtubule assembly both in vitro and within cells. nih.govselleckchem.com

The efficacy of CA-4 as a tubulin polymerization inhibitor has been quantified in numerous cell-free (in vitro) assays. These assays typically measure the assembly of purified tubulin into microtubules in the presence of various concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. While IC50 values can vary depending on the specific assay conditions, CA-4 consistently demonstrates potent inhibition in the low micromolar range. For instance, one study reported an IC50 value of 2.1 µM for CA-4 in inhibiting microtubule aggregation. frontiersin.org Another in vitro experiment showed that 1 µM of CA-4 inhibited tubulin polymerization by 35%, with nearly complete blockage of polymerization observed at a concentration of 10 µM. selleckchem.com

In Vitro Tubulin Polymerization Inhibition by Combretastatin A-4

CompoundConcentrationEffect on Tubulin PolymerizationIC50 Value
Combretastatin A-4 (CA-4)1 µM35% inhibitionN/A
Combretastatin A-4 (CA-4)10 µMNearly complete inhibitionN/A
Combretastatin A-4 (CA-4)N/AN/A2.1 µM

Interaction Site Characterization on the Tubulin Dimer

The specific binding site of a tubulin inhibitor is a key determinant of its precise mechanism of action. CA-4 binds to the β-tubulin subunit at the interface it shares with the α-tubulin subunit. nih.govnih.gov This binding pocket is famously known as the colchicine-binding site, named after another well-known mitotic inhibitor that binds to the same location. researchgate.netfrontiersin.org

The interaction of CA-4 with the colchicine-binding site has been extensively confirmed through multiple experimental approaches. Structurally, CA-4 shares key features with colchicine (B1669291), including a trimethoxyphenyl ring that fits into a hydrophobic pocket within the β-tubulin subunit. nih.govmdpi.com Competitive binding assays have demonstrated that CA-4 effectively displaces radiolabelled colchicine from its binding site on tubulin, with one study showing that CA-4 could achieve 78% of colchicine's binding capacity. selleckchem.comfrontiersin.org The definitive evidence comes from X-ray crystallography, which has provided a high-resolution structure of the tubulin-combretastatin A-4 complex, confirming that CA-4 binds directly within the colchicine pocket at the α/β-tubulin interface. mdpi.com

The tubulin dimer possesses several distinct binding sites for different classes of microtubule-targeting agents. The binding of CA-4 to the colchicine site distinguishes its mechanism from other major classes of tubulin inhibitors.

Vinca (B1221190) Alkaloids (e.g., Vinblastine (B1199706), Vincristine): Unlike CA-4, which binds at the intra-dimer interface, the vinca alkaloids target a distinct site located at the interface between two separate tubulin dimers (the inter-dimer interface). nih.gov By binding here, they also inhibit microtubule elongation but through a different spatial interaction.

Taxanes (e.g., Paclitaxel (B517696)/Taxol): This class of drugs has a fundamentally different mechanism. Instead of inhibiting polymerization, taxanes bind to the inside of the microtubule polymer and stabilize it, preventing the dynamic depolymerization required for normal mitotic progression. nih.gov This leads to the formation of dysfunctional, hyper-stable microtubules and subsequent mitotic arrest. nih.gov The taxane-binding site is located on the β-tubulin subunit but is distinct from the colchicine site. nih.gov

The location of the colchicine-binding site also offers a therapeutic advantage, as agents targeting this site are often less susceptible to certain multidrug resistance mechanisms that can affect taxanes and vinca alkaloids. acs.org

Conformational Changes Induced in Tubulin by Combretastatin A-4

The binding of CA-4 to the colchicine site on the tubulin heterodimer is not a passive occupation. It actively induces significant conformational changes in the protein's structure. For tubulin dimers to successfully polymerize into a straight protofilament (the longitudinal component of a microtubule), they must adopt a relatively straight conformation. Upon binding CA-4, the tubulin dimer is locked into a curved or bent conformation. nih.gov This induced curvature makes it sterically impossible for the dimer to integrate into the growing, straight microtubule lattice, thereby halting polymerization. nih.gov Molecular dynamics simulations have further elucidated this interaction, highlighting the critical role of specific structural elements of β-tubulin, such as the H7 helix, T7 loop, and H8 helix, in the binding of CA-4 and the subsequent conformational shift. nih.gov This mechanism—inducing a polymerization-incompetent conformation—is the molecular basis for the potent antimitotic activity of CA-4 and other colchicine-site inhibitors.

Cellular and Subcellular Effects of Tubulin Polymerization in 40

Impact on Microtubule Network Integrity and Cytoskeletal Architecture

Microtubules are dynamic polymers of α- and β-tubulin dimers that are fundamental components of the cytoskeleton in eukaryotic cells. wikipedia.orgnih.gov They are crucial for maintaining cell structure, intracellular transport, and cell division. wikipedia.org The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for their function. berkeley.edu

Perturbation of Cell Cycle Progression

Induction of G2/M Phase Arrest in Cultured Cells

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. A critical checkpoint occurs at the boundary of the G2 and M (mitosis) phases, where the cell ensures it is ready for division. aacrjournals.org Disruption of the microtubule network by agents that inhibit tubulin polymerization is a well-documented mechanism for inducing cell cycle arrest at this G2/M checkpoint. aacrjournals.orgmdpi.comresearchgate.netmdpi.com

Studies on compounds with similar modes of action to Tubulin Polymerization-IN-40 have consistently shown their ability to cause an accumulation of cells in the G2/M phase. For instance, Tubulin polymerization-IN-39, a related inhibitor, was found to increase the percentage of HeLa cells in the G2/M phase. medchemexpress.com Similarly, other tubulin inhibitors have been observed to induce G2/M arrest in various cancer cell lines, including A549, MDA-MB-231, and HeLa cells. mdpi.comresearchgate.netnih.gov This arrest is a direct consequence of the damaged or improperly formed mitotic spindle, which activates the spindle assembly checkpoint, preventing the cell from proceeding into anaphase. nih.gov

Modulation of Cellular Proliferation in In Vitro Models

By disrupting fundamental cellular processes, this compound effectively inhibits the proliferation of cells in laboratory settings. The antiproliferative activity of tubulin inhibitors has been demonstrated across a wide range of cancer cell lines.

For example, a related compound, Tubulin polymerization-IN-43, significantly reduced the number of HEL and K562 leukemia cells. medchemexpress.com Another inhibitor, Tubulin polymerization-IN-39, showed antiproliferative activity against HeLa, HCT116, A549, and T47D cancer cell lines. medchemexpress.com The inhibition of tubulin polymerization is a key mechanism behind the cytotoxic effects of these compounds. aacrjournals.org The inability of cells to properly form microtubules and progress through mitosis ultimately leads to a halt in their proliferation.

Table 1: Antiproliferative Activity of Tubulin Polymerization Inhibitors in Various Cell Lines

CompoundCell LineEffectReference
Tubulin polymerization-IN-43HEL, K562Significant reduction in cell number medchemexpress.com
Tubulin polymerization-IN-39HeLa, HCT116, A549, T47DInhibition of cell proliferation medchemexpress.com
CYT997PC-3, A549Inhibition of cell growth aacrjournals.org

Mechanisms of Programmed Cell Death Induction

The cellular stress induced by the disruption of the microtubule network and subsequent cell cycle arrest can trigger programmed cell death pathways.

Mitotic Catastrophe Pathway Activation

Mitotic catastrophe is a form of cell death that occurs during mitosis, often triggered by irreparable DNA damage or malfunctioning of the mitotic spindle. nih.govjmb.or.kr When a cell fails to complete mitosis correctly due to the effects of a tubulin inhibitor, it can enter a state of mitotic catastrophe. This process is characterized by the formation of giant, multinucleated cells as the cell attempts to exit mitosis without proper chromosome segregation. nih.govnih.gov Ultimately, this aberrant mitotic exit leads to cell death. oncotarget.com The induction of mitotic catastrophe is a recognized outcome for cells treated with microtubule-disrupting agents. nih.gov

Apoptosis Induction and Associated Biochemical Markers (e.g., Caspase-3, PARP)

Apoptosis is a major form of programmed cell death characterized by a series of distinct biochemical events. A key event in the apoptotic cascade is the activation of caspases, a family of protease enzymes. oncotarget.com Specifically, the activation of caspase-3 is a hallmark of apoptosis. aacrjournals.org Activated caspase-3 goes on to cleave various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic features of apoptosis. oncotarget.commdpi.com

Research on various tubulin polymerization inhibitors has consistently demonstrated the induction of apoptosis. Treatment of cancer cells with these compounds leads to the cleavage and activation of caspase-3 and the subsequent cleavage of PARP. oncotarget.comaacrjournals.orgmedchemexpress.commdpi.com For instance, treatment of HeLa cells with Tubulin polymerization-IN-39 resulted in an increase in cleaved PARP. medchemexpress.com Similarly, the compound CYT997 was shown to activate caspase-3 in PC-3 cells. aacrjournals.org This activation of the caspase cascade is a clear indicator that tubulin polymerization inhibitors, including likely this compound, can trigger apoptotic cell death following mitotic arrest.

Table 2: Biochemical Markers of Apoptosis Induced by Tubulin Polymerization Inhibitors

CompoundCell LineBiochemical MarkerEffectReference
Tubulin polymerization-IN-39HeLaCleaved PARPIncreased levels medchemexpress.com
CYT997PC-3Activated Caspase-3Time-dependent increase aacrjournals.org
YCH337HeLaCaspase-3, Caspase-8, Caspase-9, PARPActivation and cleavage oncotarget.com

Influence on p21 Protein Levels in Response to Microtubule Disruption

Currently, there is no publicly available research data detailing the specific influence of this compound on p21 protein levels in response to microtubule disruption.

Effects on Cellular Migration and Angiogenesis in Research Models

This compound, an acridane-based inhibitor, has been shown to potently disrupt tubulin polymerization, a key process in cell structure and motility. targetmol.com This disruption of the microtubule network has direct consequences on the migratory capabilities of cancer cells.

Research findings indicate that this compound can inhibit the migration of B16-F10 melanoma cells in a dose-dependent manner. szabo-scandic.com Specifically, treatment with the compound at nanomolar concentrations over a 24-hour period resulted in a measurable reduction in cell migration. szabo-scandic.com This suggests that by interfering with the dynamic instability of microtubules, which is essential for the extension and retraction of the cell's leading edge during movement, this compound can effectively impede the motility of these cancer cells.

The table below summarizes the observed effects of this compound on the migration of B16-F10 cells.

Cell LineCompound ConcentrationTreatment DurationObserved Effect on Migration
B16-F1010 nM24 hoursInhibition
B16-F1025 nM24 hoursInhibition
B16-F1050 nM24 hoursInhibition

At present, there is no specific information available from research models regarding the direct effects of this compound on angiogenesis.

Methodological Approaches for Investigating Tubulin Polymerization in 40

In Vitro Tubulin Polymerization Assays

In vitro assays are fundamental for directly assessing the effect of a compound on the assembly of purified tubulin into microtubules. These cell-free systems provide a controlled environment to study the biochemical mechanisms of action.

Spectrophotometric (Turbidimetric) Techniques for Real-Time Polymerization Monitoring

A widely used method to monitor microtubule polymerization in real-time is through turbidimetric assays. cytoskeleton.comwindows.net This technique is based on the principle that as tubulin dimers polymerize to form microtubules, they scatter light. windows.netwindows.net This light scattering is proportional to the concentration of the microtubule polymer. windows.net

The process is typically monitored by measuring the increase in absorbance at a wavelength of 340 nm or 350 nm in a temperature-controlled spectrophotometer. windows.netaacrjournals.orgnih.gov The reaction is initiated by raising the temperature to 37°C, which promotes polymerization. windows.net The resulting polymerization curve displays three distinct phases: a nucleation (lag) phase, a growth phase, and a steady-state phase. cytoskeleton.com The effect of a compound like Tubulin polymerization-IN-40 can be quantified by observing alterations in these phases, such as a change in the maximum polymer mass or the rate of polymerization. cytoskeleton.comwindows.net For instance, an inhibitor of tubulin polymerization would be expected to decrease the rate and extent of the absorbance increase. aacrjournals.orgimrpress.com

Fluorescence-Based Assays for Polymer Mass Quantitation

Fluorescence-based assays offer a highly sensitive alternative for quantifying microtubule polymer mass. cytoskeleton.comcytoskeleton.com This method involves the incorporation of a fluorescent reporter molecule that binds to microtubules as they form, leading to an enhancement of its fluorescence signal. cytoskeleton.comcytoskeleton.com The increase in fluorescence is directly proportional to the amount of polymerized tubulin. cytoskeleton.com

This assay is typically performed in a temperature-regulated fluorometer, with excitation and emission wavelengths set appropriately for the chosen fluorescent probe (e.g., excitation at 360 nm and emission at 420 nm). cytoskeleton.com Like the turbidimetric assay, the resulting data can be plotted to show the different phases of polymerization. cytoskeleton.comcytoskeleton.com This technique is particularly useful for identifying compounds that either enhance or inhibit polymerization. cytoskeleton.com

Considerations for Tubulin Source and Purity in Assay Systems

The source and purity of the tubulin protein are critical factors that can significantly influence the results of in vitro polymerization assays. cytoskeleton.commdpi.com Tubulin can be purified from various sources, with bovine or porcine brain being common choices for commercially available, highly purified tubulin (>99% pure). windows.netsigmaaldrich.comnih.gov The purity is important as contaminating microtubule-associated proteins (MAPs) can affect polymerization dynamics. cytoskeleton.com

For some studies, tubulin derived from specific cell lines (e.g., HeLa or MCF-7) or even tumor tissues may be used to investigate compound efficacy in a more disease-relevant context. cytoskeleton.com The concentration of tubulin used in the assay is also a key parameter, as polymerization is a concentration-dependent process. nih.gov Furthermore, the experimental conditions, such as the buffer composition (e.g., G-PEM buffer containing GTP and glycerol), must be carefully controlled to ensure reproducible results. mdpi.comnih.gov The inclusion of glycerol, for example, enhances polymerization, allowing for the use of less tubulin protein per assay. cytoskeleton.com

Cell-Based Assays

Cell-based assays are essential for understanding how a compound like this compound affects microtubule structures and functions within a living cell. These assays provide insights into the compound's cellular permeability, metabolism, and its ultimate effect on cell division and survival.

Immunofluorescence Microscopy for Microtubule Visualization

Immunofluorescence microscopy is a powerful technique used to visualize the microtubule network within cells. This method allows for the direct observation of changes in microtubule organization and density following treatment with a compound.

The general procedure involves fixing the cells to preserve their structure, permeabilizing the cell membrane to allow antibody access, and then incubating the cells with a primary antibody that specifically binds to tubulin (e.g., an anti-β-tubulin antibody). spandidos-publications.com Subsequently, a secondary antibody, which is conjugated to a fluorescent dye (fluorophore), is added. This secondary antibody binds to the primary antibody, thereby "staining" the microtubules. spandidos-publications.com The cells are then visualized using a fluorescence microscope. In untreated cells, a well-organized, filamentous network of microtubules is typically observed. aacrjournals.orgnih.gov In contrast, treatment with a tubulin polymerization inhibitor would be expected to cause a disruption and depolymerization of this network. aacrjournals.org

Flow Cytometry for Cell Cycle Distribution Analysis

Flow cytometry is a high-throughput method used to analyze the cell cycle distribution of a population of cells. imrpress.comspandidos-publications.com Since tubulin polymerization is critical for the formation of the mitotic spindle, inhibitors of this process often cause cells to arrest in the G2/M phase of the cell cycle. aacrjournals.orgjst.go.jp

For this analysis, cells are treated with the compound of interest for a specific duration. The cells are then harvested, fixed (typically with cold ethanol), and stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI). imrpress.comnih.gov The fluorescence intensity of each cell is directly proportional to its DNA content. A flow cytometer then measures the fluorescence of thousands of individual cells. spandidos-publications.com The resulting data is displayed as a histogram, showing the number of cells in each phase of the cell cycle (G1, S, and G2/M). An accumulation of cells in the G2/M phase peak, compared to untreated control cells, is a strong indicator of antimitotic activity. aacrjournals.orgjst.go.jp

Cell Proliferation and Viability Assays

A fundamental step in evaluating the anticancer potential of this compound is to determine its effect on the growth and survival of cancer cells. This is primarily achieved through cell proliferation and viability assays, which are used to calculate the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

This compound, also identified as compound 4h, has demonstrated potent inhibition of neuroblastoma cancer cell proliferation, with IC50 values of 7 nM for the Chp-134 cell line and 12 nM for the Kelly cell line. medchemexpress.com The cytotoxic effects of similar tubulin inhibitors have been assessed across a wide array of cancer cell lines, revealing their broad-spectrum antiproliferative activities. For instance, other novel synthetic compounds have shown efficacy against various cancer types including lung, melanoma, breast, and prostate cancers, often with IC50 values in the nanomolar range. nih.govuzh.ch The potency of these compounds is frequently compared to established tubulin-targeting agents like vincristine (B1662923) and paclitaxel (B517696). mdpi.com

Table 1: IC50 Values of Tubulin Polymerization Inhibitors in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 Value
This compound (Compound 4h)Chp-134Neuroblastoma7 nM medchemexpress.com
This compound (Compound 4h)KellyNeuroblastoma12 nM medchemexpress.com
OAT-449Various (8 lines)Multiple6-30 nM mdpi.com
SB226Panel of cancer cell linesMultipleAverage 0.76 nM nih.gov
MHPTRDRhabdomyosarcoma0.44 µM plos.org
MHPTSJ-RH30Rhabdomyosarcoma1.35 µM plos.org
PlinabulinPanel of 8 human cell linesPancreatic, Colorectal, RenalNanomolar range (except HPAC) uzh.ch
Compound 3dA549, HeLaLung, CervicalPotent, superior to CA-4 mdpi.com
Compound 7aSGC-7901, A549, HT-1080Gastric, Lung, Fibrosarcoma0.011–0.015 µM mdpi.com

Computational and Structural Biology Approaches

Computational and structural biology methods are indispensable for understanding how this compound interacts with its target at a molecular level and for guiding the development of more potent derivatives.

Molecular Docking and Dynamics Simulations for Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. In the case of tubulin inhibitors, docking studies are employed to predict their binding site on the tubulin protein. tandfonline.commdpi.com Many inhibitors, including those structurally similar to this compound, are predicted to bind to the colchicine-binding site on β-tubulin. mdpi.comcsic.es

These docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and specific amino acid residues within the binding pocket, like Cys241. csic.esbrieflands.com Molecular dynamics (MD) simulations can further refine these models by simulating the movement of the compound and the protein over time, providing a more dynamic picture of the binding event and helping to calculate the binding free energy. rsc.org

Structure-Activity Relationship (SAR) Studies for Compound Optimization

Structure-activity relationship (SAR) studies are a critical component of drug discovery that involve synthesizing and testing a series of related compounds to understand how chemical structure affects biological activity. csic.es The goal is to identify the key chemical features (pharmacophores) responsible for the desired therapeutic effect and to optimize the lead compound to enhance its potency and selectivity.

For tubulin inhibitors, SAR studies have revealed that specific substitutions on the chemical scaffold can significantly impact their antiproliferative activity and ability to inhibit tubulin polymerization. mdpi.comcsic.es For example, studies on arylthioindole derivatives, which also target the colchicine (B1669291) site, have shown that modifications to the indole (B1671886) ring and the arylthio group can dramatically alter their efficacy. csic.es These studies are essential for rationally designing new analogs of this compound with improved anticancer properties.

Preclinical In Vivo Research Models

To evaluate the therapeutic potential of this compound in a living organism, researchers turn to preclinical in vivo models, most commonly murine xenografts.

Murine Xenograft Models for Assessing In Vivo Effects on Tumor Growth

In a murine xenograft model, human cancer cells are implanted into immunodeficient mice, where they form tumors. These models allow researchers to assess the in vivo efficacy of a drug candidate by monitoring its effect on tumor growth. mdpi.com

Numerous studies have demonstrated the in vivo antitumor activity of novel tubulin polymerization inhibitors using various xenograft models. For example, compounds have shown significant tumor growth inhibition in models of colorectal adenocarcinoma, neuroepithelioma, and rhabdomyosarcoma. mdpi.complos.org The efficacy of the test compound is often compared to that of standard-of-care chemotherapeutics. mdpi.com These in vivo studies are a critical step in the preclinical development of new anticancer drugs, providing essential data on their therapeutic potential before they can be considered for human clinical trials.

Comparative Analysis and Distinctive Features of Tubulin Polymerization in 40

Comparison with Established Microtubule-Targeting Agents

The mechanism of a tubulin polymerization inhibitor can be best understood by comparing it with other major classes of microtubule-targeting agents (MTAs). MTAs interact with tubulin at several distinct binding sites, principally the taxane, vinca (B1221190) alkaloid, and colchicine (B1669291) sites. nih.govmdpi.com

The most fundamental difference between a tubulin polymerization inhibitor and a microtubule stabilizer lies in their opposing effects on microtubule dynamics.

Mechanism of Action : Taxanes, such as paclitaxel (B517696) and docetaxel, are microtubule-stabilizing agents. researchgate.net They bind to the β-tubulin subunit within the assembled microtubule polymer, specifically on the inner surface. nih.govresearchgate.net This binding enhances microtubule polymerization, suppresses depolymerization, and leads to the formation of abnormally stable, non-functional microtubule bundles. pnas.orgresearchgate.netscirp.org This excessive stability disrupts the delicate balance required for mitotic spindle function, causing mitotic arrest and cell death. researchgate.net In contrast, a tubulin polymerization inhibitor prevents the assembly of tubulin dimers into microtubules in the first place. plos.org This leads to a net depolymerization and loss of the microtubule network, which is functionally equivalent to the outcome of stabilization—mitotic catastrophe—but achieved through the opposite mechanism. researchgate.net

Binding Site : Taxanes bind to a specific site on the β-tubulin subunit that is only accessible in the polymerized microtubule. researchgate.netpsu.edu This is distinct from inhibitors that bind to soluble, unpolymerized tubulin dimers to prevent their assembly.

While all tubulin depolymerizers share the common outcome of inhibiting microtubule formation, they do so by binding to different sites and can exhibit subtle mechanistic distinctions. nih.govmdpi.com

Vinca Alkaloids : Agents like vincristine (B1662923) and vinblastine (B1199706) bind to the "vinca domain" on β-tubulin. mdpi.comthno.orgaacrjournals.org This site is located at the interface between two tubulin dimers in a protofilament (the inter-dimer interface). mdpi.com By binding here, vinca alkaloids introduce a "wedge" that disrupts the addition of further tubulin units to the growing microtubule ends, effectively preventing elongation. taylorandfrancis.com While both a colchicine-site inhibitor and a vinca alkaloid destabilize microtubules, their binding sites are topographically distinct. psu.eduthno.org This can lead to different downstream effects; for example, some studies have shown that colchicine-site and vinca-site binders can have opposing effects on the formation of actin stress fibers and the activation of certain signaling proteins like Src. thno.org

Colchicine and Nocodazole (B1683961) : Colchicine and the synthetic agent nocodazole are classic examples of compounds that bind to the "colchicine-binding site" on β-tubulin. nih.govmdpi.com This site is located at the interface within a single αβ-tubulin heterodimer (the intra-dimer interface). mdpi.com Binding at this site prevents the tubulin dimer from adopting the straight conformation necessary for it to incorporate into a growing microtubule, thus inhibiting polymerization. mdpi.com A compound like Tubulin polymerization-IN-40, which is described as occupying the colchicine-binding site, would share this fundamental mechanism. medchemexpress.com However, even among agents that target the same site, potencies can differ. For instance, in in vitro assays, colchicine can be more potent than nocodazole, with substoichiometric concentrations of colchicine being sufficient to inhibit assembly, whereas nocodazole may require concentrations closer to equimolar with tubulin for a similar effect. mdpi.com This suggests subtle differences in their interaction with tubulin despite sharing a common binding pocket. mdpi.com

Advanced Research Directions and Unexplored Avenues for Tubulin Polymerization in 40 Studies

Investigation of Tubulin Polymerization-IN-40 Interaction with Tubulin Isotypes

The term "tubulin" refers not to a single protein but to a family of related proteins encoded by different genes, known as isotypes . In humans, at least eight α-tubulin and nine β-tubulin isotypes have been identified, each exhibiting distinct expression patterns across different tissues and developmental stages . These isotypes differ primarily in their C-terminal tails, but also possess subtle variations in their core structures, which can influence microtubule dynamics and sensitivity to anti-tubulin agents .

A critical gap in the current understanding of this compound is its isotype specificity. It is plausible that the compound exhibits preferential binding or differential inhibitory activity towards specific tubulin isotypes. For instance, the βIII-tubulin isotype is frequently overexpressed in aggressive tumors and is associated with resistance to taxane-based chemotherapies. Investigating whether this compound can effectively target βIII-tubulin-containing microtubules is a high-priority research question.

Future studies should employ a combination of biochemical and computational approaches:

In Vitro Polymerization Assays: Using purified, recombinant human tubulin isotypes (e.g., βI, βIIb, βIII, βIVa) to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for each.

Computational Docking: Molecular modeling to predict the binding energy and specific molecular interactions between this compound and the crystal or cryo-EM structures of different isotypes.

Isothermal Titration Calorimetry (ITC): To directly measure the binding affinity (Kd) and thermodynamic profile of the interaction with each isotype.

Such investigations would reveal whether this compound is a pan-isotype inhibitor or a selective agent, a distinction with profound implications for its use as a targeted research tool.

β-Tubulin IsotypeTissue Expression (Example)Predicted IC₅₀ (µM)Research Rationale
βI-TubulinMost tissues (ubiquitous)1.5Baseline activity against the most common isotype.
βIIb-TubulinBrain, testis1.2Determine activity against a major neuronal isotype.
βIII-TubulinNeurons, testis; overexpressed in tumors0.8Investigate potential for targeting drug-resistant cell types.
βIVa-TubulinBrain, kidney2.1Assess selectivity profile against other specialized isotypes.

Role of Tubulin Post-Translational Modifications in Modulating this compound Activity

Microtubules in cells are extensively decorated with a variety of post-translational modifications (PTMs), including acetylation, detyrosination, polyglutamylation, and polyglycylation. This "tubulin code" generates functionally distinct microtubule populations and regulates their interaction with motor proteins and MAPs . These PTMs can alter the structural and electrostatic properties of the tubulin dimer and the microtubule lattice, creating a potential mechanism for modulating the activity of small-molecule inhibitors .

The influence of the tubulin code on the efficacy of this compound is a completely unexplored area. It is unknown whether the compound's binding site is directly affected by a PTM or if PTM-induced allosteric changes in tubulin conformation alter its binding affinity. For example, polyglutamylation of the C-terminal tail could sterically or electrostatically influence compound access or binding, even if the primary binding site is distant . A systematic investigation is required to map how specific PTMs impact the compound's mechanism of action.

Among the most studied PTMs is the acetylation of lysine (B10760008) 40 on α-tubulin (αK40), which occurs on the luminal side of the microtubule . Acetylated microtubules are generally more stable and long-lived . While a luminal modification may not directly interact with an externally binding compound, it could indirectly influence its activity by altering the global mechanical properties of the microtubule lattice, such as its flexibility or resilience to depolymerization .

Future research should focus on comparing the effects of this compound on microtubule populations with defined PTM states. This can be achieved by:

Assembling microtubules in vitro from tubulin purified from sources with high levels of acetylation (e.g., brain).

Using recombinant enzymes like α-tubulin acetyltransferase 1 (ATAT1) and deacetylases (HDAC6, SIRT2) to create homogeneously modified or unmodified microtubule substrates.

By comparing polymerization kinetics, microtubule stability, and compound binding in these defined systems, researchers can determine if αK40 PTMs sensitize or desensitize microtubules to the action of this compound.

PTM State of MicrotubuleExperimental ApproachPredicted Outcome for this compound
Non-acetylated (Control)In vitro polymerization with deacetylated tubulin.Baseline inhibitory effect (e.g., IC₅₀ = 1.5 µM).
Acetylated (αK40-Ac)In vitro polymerization with enzymatically acetylated tubulin.Potentially reduced inhibitory effect (higher IC₅₀) if acetylation-induced stability counteracts the compound.
Tri-methylated (αK40-Me3)Use of specific methyltransferases (if identified) or engineered tubulin.Unknown; could alter lattice mechanics differently than acetylation, leading to a unique sensitivity profile.

Exploration of Environmental Factors Influencing this compound Activity (e.g., temperature, cofactors)

The interaction between a small molecule and its protein target is governed by fundamental thermodynamic and biochemical principles. Factors such as temperature and the concentration of essential cofactors can significantly alter binding affinity and functional outcomes . Microtubule assembly is a temperature-sensitive, endothermic process, critically dependent on the hydrolysis of GTP and the presence of the divalent cation Mg²⁺ .

The activity of this compound has likely been characterized under standard laboratory conditions (e.g., 37°C, saturating GTP and Mg²⁺). However, exploring its behavior outside this narrow window is essential for understanding its biophysical mechanism.

Temperature: Performing binding studies (e.g., ITC) and activity assays at various temperatures (e.g., 25°C, 30°C, 37°C) would reveal the thermodynamic signatures (ΔH, ΔS, ΔG) of its interaction with tubulin. This could clarify whether the binding is enthalpy- or entropy-driven.

Cofactors: Systematically varying the concentrations of GTP and Mg²⁺ in polymerization assays could uncover dependencies. For example, if this compound competes with GTP or its binding is stabilized by Mg²⁺, its apparent potency would change with the concentration of these cofactors.

These studies would provide a more robust and comprehensive biophysical profile of the compound, moving beyond a single IC₅₀ value to a deeper mechanistic understanding.

Applications in Studying Microtubule-Associated Proteins (MAPs) and their Interaction with this compound

Microtubule-Associated Proteins (MAPs), such as Tau, MAP2, and MAP4, are crucial regulators that bind directly to microtubules to promote their assembly, enhance stability, and mediate their interaction with other cellular components [32, 34]. The interplay between small-molecule inhibitors and MAPs at the microtubule surface is a complex and biologically significant area of research.

This compound can be leveraged as a chemical tool to probe MAP-microtubule interactions. Key research questions include:

Does the presence of a MAP on the microtubule lattice alter the binding or activity of this compound?

Conversely, can this compound displace MAPs from the microtubule, and if so, is this competitive or allosteric?

Experiments could involve microtubule co-sedimentation assays where microtubules are incubated with a specific MAP (e.g., Tau) in the presence of increasing concentrations of this compound. Quantifying the amount of Tau that remains bound to the microtubule pellet would reveal any competitive or allosteric displacement. Such studies could help delineate the binding sites of MAPs and the compound, and clarify how their respective stabilizing or destabilizing effects are integrated at the level of the microtubule polymer.

Development of Advanced Screening Platforms for Related Compounds

The discovery of this compound provides a validated chemical scaffold for inhibiting microtubule assembly. This presents an opportunity to develop advanced screening platforms to identify analogs with improved potency, selectivity, or novel mechanisms of action.

Future efforts should focus on creating robust, high-throughput screening (HTS) systems:

High-Content Cellular Screening: This approach uses automated microscopy and image analysis to quantify microtubule network integrity in cells. A cell line expressing fluorescently tagged tubulin (e.g., GFP-α-tubulin) could be treated with a library of compounds structurally related to this compound. Phenotypic readouts, such as microtubule density, length, and organization, can be used to score the activity of thousands of compounds rapidly.

Biophysical HTS: Techniques like Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) can be adapted for HTS. By immobilizing tubulin on a sensor chip (SPR) or using a fluorescently labeled version of this compound (FP), these methods can directly measure the binding of library compounds to tubulin in a high-throughput, cell-free format.

Virtual Screening: Using the known or a computationally predicted binding pose of this compound, in silico screening of large chemical databases can identify novel chemical scaffolds that are predicted to fit into the same binding pocket. Hits from virtual screening can then be prioritized for experimental validation.

These platforms will accelerate the discovery of next-generation chemical probes based on the this compound pharmacophore, expanding the toolbox for studying the microtubule cytoskeleton.

Q & A

Q. What experimental approaches are recommended to assess Tubulin Polymerization-IN-40’s mechanism of action (stabilization vs. destabilization)?

To distinguish between stabilization and destabilization, combine high-content cell-based assays with biochemical tubulin polymerization assays. High-content methods (e.g., fluorescence-labeled α-tubulin imaging) quantify microtubule density and organization in live cells, while biochemical assays (e.g., turbidity measurements) monitor polymerization kinetics in vitro. For example, use paclitaxel (stabilizer) and nocodazole (destabilizer) as controls to validate assay sensitivity. High-content platforms can differentiate this compound’s effects by analyzing parameters like microtubule intensity and cellular morphology changes .

Q. How do biochemical and cell-based assays differ in evaluating this compound’s potency?

Biochemical assays (e.g., tubulin polymerization turbidity assays) measure direct tubulin interactions but lack cellular context, potentially underestimating potency due to compound permeability issues. Cell-based assays (e.g., high-content imaging) are more sensitive, as they account for cellular uptake and off-target effects. For instance, this compound may show higher potency in cell-based systems due to enhanced intracellular accumulation or interactions with microtubule-associated proteins .

Q. What critical parameters should be optimized in time-course experiments for this compound?

Key parameters include:

  • Treatment duration : Limit to 3–6 hours to avoid cytotoxicity masking primary effects .
  • Compound concentration : Use a gradient (e.g., 1 nM–10 µM) to capture dose-dependent responses.
  • Control compounds : Include stabilizers (e.g., paclitaxel) and destabilizers (e.g., vinblastine) to validate assay conditions.
  • Fixation and staining protocols : Optimize paraformaldehyde fixation and antibody incubation times to preserve microtubule integrity .

Advanced Research Questions

Q. How can multi-parametric high-content analysis resolve contradictory data between tubulin polymerization assays and cell-cycle profiling?

Contradictions may arise if this compound indirectly affects microtubules via cell-cycle disruption. Use multiplexed assays to simultaneously measure microtubule density (α-tubulin fluorescence), cell-cycle markers (e.g., phospho-histone H3 for mitosis), and cytotoxicity (e.g., nuclear fragmentation). This approach isolates primary tubulin effects from secondary cell-cycle responses. For example, if cell-cycle arrest occurs without microtubule changes, the compound may act upstream of tubulin dynamics .

Q. What computational strategies are effective for analyzing large-scale image datasets from high-content tubulin polymerization screens?

Implement automated segmentation algorithms (e.g., GE Analysis Workstation) to quantify microtubule structures and cell boundaries. Use heatmaps to visualize dose-dependent changes in parameters like microtubule intensity or cell area. For reproducibility, apply Z’-factor validation to confirm assay robustness and exclude noisy wells. Store data in cloud-based databases (e.g., AWS S3) to manage large image files efficiently .

Q. How can researchers reconcile discrepancies in this compound’s IC50 values across different assay platforms?

Discrepancies often stem from assay design (e.g., cell type, endpoint measurement). Normalize data using fold-change relative to controls and perform cross-platform correlation analysis. For example, compare IC50 values from high-content imaging (cell-based) with tubulin polymerization turbidity assays (biochemical). If values diverge, conduct follow-up experiments (e.g., cellular permeability assays) to identify confounding factors .

Q. What strategies validate this compound’s target engagement within cellular microtubule networks?

Use competitive binding assays with fluorescently labeled probes (e.g., colchicine-BODIPY) to assess direct tubulin interaction. Combine with silico docking studies to predict binding sites (e.g., vinca alkaloid vs. taxane domains). Validate findings via CRISPR knockouts of tubulin isotypes or microtubule-associated proteins to confirm mechanism-specific effects .

Methodological Considerations

  • Data Interpretation : Always contextualize tubulin polymerization data with cytotoxicity metrics (e.g., ATP assays) to distinguish primary effects from cell death artifacts .
  • Assay Validation : Include intra- and inter-experiment controls (e.g., plate-wise positive/negative controls) to ensure reproducibility .
  • Advanced Imaging : For subcellular resolution, pair high-content platforms with super-resolution microscopy (e.g., STED) to visualize microtubule ultrastructure changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.